molecular formula C14H10N2O5 B5773099 4-nitrophenyl benzoylcarbamate

4-nitrophenyl benzoylcarbamate

Cat. No.: B5773099
M. Wt: 286.24 g/mol
InChI Key: LDLCMGABVUDBPZ-UHFFFAOYSA-N
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Description

4-nitrophenyl benzoylcarbamate, also known as NPC, is a chemical compound that has gained importance in the scientific research community due to its ability to inhibit enzymes that are involved in various biological processes. NPC has been widely studied for its potential applications in drug discovery, enzyme inhibition, and biochemical assays.

Mechanism of Action

4-nitrophenyl benzoylcarbamate is a reversible inhibitor of enzymes that have esterase activity. It forms a covalent bond with the active site of the enzyme, thereby inhibiting its activity. The inhibition can be reversed by the addition of a nucleophile, such as hydroxylamine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of esterases, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrophenyl benzoylcarbamate is its high sensitivity and specificity for the detection of esterase activity. It can be used in a wide range of assays, including colorimetric, fluorometric, and spectrophotometric assays. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are several future directions for the use of 4-nitrophenyl benzoylcarbamate in scientific research. One direction is the development of new drugs based on this compound's ability to inhibit enzymes involved in disease processes. Another direction is the development of new assays for the detection of esterase activity using this compound as a substrate. Additionally, the use of this compound in combination with other compounds for the treatment of diseases is an area of active research.

Synthesis Methods

4-nitrophenyl benzoylcarbamate can be synthesized by reacting 4-nitrophenol with benzoyl isocyanate in the presence of a base. The reaction yields this compound as a yellow crystalline solid. The purity and yield of this compound can be improved by recrystallization and purification techniques.

Scientific Research Applications

4-nitrophenyl benzoylcarbamate has been extensively used as a substrate for the determination of various enzyme activities. It is commonly used as a chromogenic substrate for the detection of esterases, proteases, and amidases. This compound has also been used as an inhibitor for various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. This compound has shown potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease, cancer, and other diseases.

Properties

IUPAC Name

(4-nitrophenyl) N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLCMGABVUDBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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